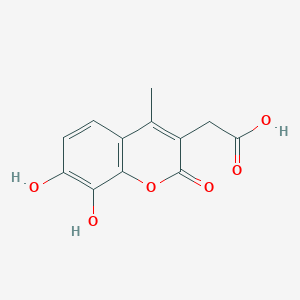

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Descripción general

Descripción

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from plants, fungi, and bacteria. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

Mecanismo De Acción

Target of Action

The primary targets of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid are proteins involved in inflammatory responses, such as nitric oxide (NO), prostaglandin E2 (PGE 2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the body’s response to injury and infection.

Mode of Action

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid interacts with its targets by inducing a dose-dependent downregulation of their expression at the mRNA and protein levels . This interaction results in a decrease in the inflammatory response.

Biochemical Pathways

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid affects the inflammatory pathway. The compound’s interaction with its targets leads to a decrease in the production of inflammatory mediators such as NO and PGE 2 . This, in turn, can lead to downstream effects such as a reduction in inflammation and pain.

Pharmacokinetics

Coumarins are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid would need further investigation.

Result of Action

The molecular and cellular effects of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid’s action include a reduction in the expression of inflammatory proteins and a subsequent decrease in inflammation . This can potentially lead to relief from symptoms associated with inflammatory conditions.

Action Environment

The action, efficacy, and stability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be pH-dependent and environment-sensitive . This suggests that changes in the pH or the microenvironment could potentially affect the compound’s action and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the Pechmann condensation reaction. This reaction uses resorcinol and ethyl acetoacetate as starting materials in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Aplicaciones Científicas De Investigación

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

7-Hydroxy-4-methylcoumarin-3-acetic acid: Similar structure but lacks the additional hydroxyl group at the 8-position.

6,7-Dihydroxy-4-methylcoumarin: Similar structure but hydroxyl groups are at different positions.

Uniqueness: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of hydroxyl groups at both the 7 and 8 positions, which enhances its antioxidant and radical scavenging properties compared to other coumarin derivatives .

Actividad Biológica

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic effects. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₀O₅

- Molecular Weight : 234.20 g/mol

- CAS Number : 5852-10-8

The biological activity of coumarin derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi .

Antioxidant Activity

Research indicates that this compound demonstrates strong antioxidant capabilities. It has been shown to protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). The antioxidant effect was evaluated using various in vitro models, revealing a protective effect against hydrogen peroxide-induced damage in fibroblast cells .

Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various coumarin derivatives, this compound showed notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth at low concentrations .

Anti-inflammatory Effects

Coumarin derivatives are known for their anti-inflammatory properties. The compound has been tested in models of inflammation and demonstrated the ability to reduce inflammatory markers significantly. This suggests potential applications in treating inflammatory diseases .

Data Summary

Case Studies

-

Antioxidant Activity Study :

In vitro assays demonstrated that this compound significantly decreased ROS levels in human fibroblast cells exposed to oxidative stress. The study concluded that the compound could be a potent agent for protecting against oxidative damage in skin cells . -

Antimicrobial Efficacy :

A comprehensive study assessed the antimicrobial properties of several coumarins, including this compound. Results indicated that it had an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent . -

Inflammation Model :

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions .

Propiedades

IUPAC Name |

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYGFCYJOHAJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.